3-Thiophenecarboxaldehyde, also known as 3-formylthiophene, is an organic compound characterized by a thiophene ring substituted with a formyl group at the 3-position. Its chemical formula is and it has a molecular weight of approximately 112.15 g/mol. This compound appears as a colorless to brown liquid and is notable for its high solubility in various solvents, making it useful in several chemical applications .
Currently, there is no scientific research readily available on the specific mechanism of action of 3-Thiophenecarboxaldehyde in biological systems.
3-Thiophenecarboxaldehyde is considered a potentially hazardous compound. Here are some safety concerns:
Several methods have been developed for synthesizing 3-thiophenecarboxaldehyde:
3-Thiophenecarboxaldehyde finds applications in several fields:
Interaction studies involving 3-thiophenecarboxaldehyde focus on its reactivity with biological molecules and other chemicals. Notably, it has shown potential interactions with proteins and nucleic acids, suggesting avenues for further research into its role in biological systems. These interactions may also influence its pharmacokinetic properties, such as absorption and distribution within biological organisms .
Several compounds share structural similarities with 3-thiophenecarboxaldehyde, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Methylthiophene-3-carbaldehyde | 29421-72-5 | 0.76 |
| 5-Chlorothiophene-3-carbaldehyde | 36155-85-8 | 0.70 |
| 2-Iodothiophene-3-carbaldehyde | 18812-40-3 | 0.70 |
| 2-Bromothiophene-3-carbaldehyde | 1860-99-7 | 0.68 |
What sets 3-thiophenecarboxaldehyde apart from these similar compounds is its specific position of the formyl group on the thiophene ring, which influences its reactivity and potential applications significantly. This positional specificity can lead to different chemical behavior in reactions compared to its analogs, making it a valuable compound in synthetic organic chemistry.
Irritant